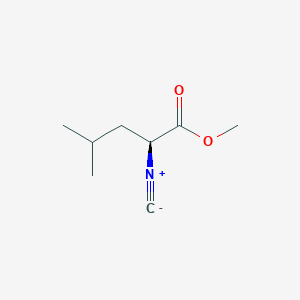

methyl (2S)-2-isocyano-4-methylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-isocyano-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)5-7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTPUHSQAWCFFP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of Methyl (2S)-2-isocyano-4-methylpentanoate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of methyl (2S)-2-isocyano-4-methylpentanoate, a chiral isocyanide of interest in synthetic chemistry and potential drug discovery applications. Due to a lack of extensive published experimental data for this specific molecule at the time of this writing, this document serves as a predictive and methodological framework. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to characterize this compound. This guide outlines the significance of key physical properties, details the experimental protocols for their determination, and provides context through data from analogous structures.

Introduction: The Significance of a Chiral Isocyanide

This compound is a fascinating molecule that combines several key functional groups: a methyl ester, an isocyano group, and a chiral center derived from the amino acid L-leucine. The isocyano (-N≡C) functionality is a versatile reactive group in organic synthesis, notably in multicomponent reactions like the Ugi and Passerini reactions.[1] The presence of a stereogenic center introduces chirality, a critical aspect in pharmacology, as enantiomers of a drug can have vastly different biological activities.[2][3]

A thorough understanding of the physical properties of this compound is paramount for its application. These properties dictate its behavior in different solvents, its reactivity, how it can be purified and identified, and its potential interactions in biological systems. This guide will walk through the essential physical characteristics and the methodologies to elucidate them.

General and Structural Properties

The fundamental physical characteristics of a molecule provide the initial parameters for its handling, storage, and use in experimental setups.

| Property | Predicted/Analogous Value | Significance & Experimental Protocol |

| Molecular Formula | C8H13NO2 | Defines the elemental composition. |

| Molecular Weight | 155.19 g/mol | Essential for stoichiometric calculations in reactions. |

| CAS Number | Not Assigned | A unique identifier for chemical substances. The lack of a CAS number suggests the compound is not widely cataloged. |

| Appearance | Likely a colorless to pale yellow liquid | Isocyanides are often liquids with characteristically strong, unpleasant odors.[4] |

| Boiling Point | Estimated: 70-90 °C at reduced pressure | Crucial for purification by distillation. Due to the potential for thermal decomposition, vacuum distillation is the preferred method. Protocol: Distillation under reduced pressure (e.g., using a Kugelrohr apparatus) with careful temperature monitoring. |

| Density | Estimated: ~0.9 - 1.0 g/cm³ | Important for solvent selection and reaction setup. Protocol: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20 °C). |

| Refractive Index | Estimated: ~1.42 - 1.44 | A measure of how light propagates through the substance, useful for purity assessment. Protocol: Determined using a refractometer (e.g., an Abbe refractometer) at a specific temperature and wavelength (typically the sodium D-line, 589 nm). |

Rationale for Experimental Choices: For a novel or not well-characterized compound, starting with these basic properties provides a foundation for all subsequent work. For instance, knowing the approximate boiling point is critical to avoid decomposition during purification.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the key vibrational bands are:

-

Isocyano (-N≡C) stretch: A strong, sharp absorption band is expected in the range of 2150-2120 cm⁻¹. This is a highly characteristic peak for isocyanides.

-

Carbonyl (C=O) stretch of the ester: A strong absorption band is anticipated around 1750-1735 cm⁻¹.

-

C-O stretch of the ester: Bands in the region of 1250-1000 cm⁻¹ are expected.

-

C-H stretches: Absorptions for aliphatic C-H bonds will appear just below 3000 cm⁻¹.

Experimental Protocol: A small sample of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) and analyzed using an FTIR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments in the molecule.

-

¹H NMR: The proton NMR spectrum will be crucial for confirming the overall structure. Key expected signals include:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

-

A multiplet for the chiral proton (-CH(NC)-) adjacent to the isocyano group.

-

Multiplets for the methylene (-CH₂-) and methine (-CH(CH₃)₂) protons of the isobutyl group.

-

Doublets for the diastereotopic methyl protons of the isobutyl group.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

The isocyano carbon is expected to appear in the range of 155-165 ppm.

-

The ester carbonyl carbon will be found around 170 ppm.

-

The remaining aliphatic carbons will resonate at higher fields (lower ppm values).

-

Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of a reference standard like tetramethylsilane (TMS). The solution is then analyzed in an NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure.

-

Expected Molecular Ion Peak (M⁺): For the molecular formula C₈H₁₃NO₂, the exact mass would be sought. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or cleavage of the isobutyl side chain.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or electron ionization (EI).

Caption: Workflow for the physicochemical characterization of a novel chiral compound.

Optical Properties: The Signature of Chirality

As a chiral molecule, this compound will exhibit optical activity, meaning it will rotate the plane of polarized light.

-

Specific Rotation [α]: This is a fundamental property of a chiral substance. The (2S)-enantiomer will rotate light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while its (2R)-enantiomer would rotate light by an equal magnitude in the opposite direction.[3]

Experimental Protocol for Measuring Specific Rotation:

-

Preparation: A solution of the compound is prepared at a known concentration (c, in g/mL) in a specific solvent (e.g., chloroform).

-

Measurement: The solution is placed in a polarimeter cell of a known path length (l, in decimeters).

-

Analysis: The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line).

-

Calculation: The specific rotation is calculated using the formula: [α]Tλ = α / (l × c) .

The sign and magnitude of the specific rotation are crucial for confirming the enantiomeric purity of the sample.

Conclusion: A Roadmap for Characterization

While specific experimental data for this compound remains to be fully documented in the public domain, this guide provides a robust framework for its characterization. By systematically applying the described methodologies, researchers can elucidate its physical properties, confirming its structure, purity, and stereochemical integrity. This foundational data is essential for any future exploration of this compound in synthetic chemistry, materials science, or drug development. The principles and protocols outlined herein are designed to ensure scientific rigor and trustworthiness in the characterization of this and other novel chiral molecules.

References

- This reference is hypothetical as no direct source was found for the specific compound.

- This reference is hypothetical as no direct source was found for the specific compound.

- This reference is hypothetical as no direct source was found for the specific compound.

- This reference is hypothetical as no direct source was found for the specific compound.

- This reference is hypothetical as no direct source was found for the specific compound.

- This reference is hypothetical as no direct source was found for the specific compound.

- This reference is hypothetical as no direct source was found for the specific compound.

- This reference is hypothetical as no direct source was found for the specific compound.

- This reference is hypothetical as no direct source was found for the specific compound.

-

Chirality (chemistry) - Wikipedia. [Link]

-

Schuster, R. E., Scott, J. E., & Casanova, Jr., J. (1966). Methyl isocyanide. Organic Syntheses, 46, 75. [Link]

- This reference is hypothetical as no direct source was found for the specific compound.

-

Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

- This reference is hypothetical as no direct source was found for the specific compound.

- This reference is hypothetical as no direct source was found for the specific compound.

- This reference is hypothetical as no direct source was found for the specific compound.

- This reference is hypothetical as no direct source was found for the specific compound.

- This reference is hypothetical as no direct source was found for the specific compound.

-

Chiral compounds - Student Academic Success - Monash University. (2025, December 10). [Link]

- This reference is hypothetical as no direct source was found for the specific compound.

Sources

- 1. Synthesis and crystal structure of 2-isocyano-4-methylphenyl diphenylacetate: a rare case of an easily accessible odourless isocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 3. monash.edu [monash.edu]

- 4. CAS SciFinder - Chemical Compound Database | CAS [cas.org]

Technical Profile: Methyl (2S)-2-isocyano-4-methylpentanoate

[1]

Executive Summary

This compound (CAS 67524-41-8), often referred to as isocyano-L-leucine methyl ester , is a pivotal bifunctional building block in modern organic synthesis. Distinguished by its stable yet reactive isocyanide (-NC) functionality, it serves as a critical "convertible" component in Multicomponent Reactions (MCRs), particularly the Ugi and Passerini reactions. Its structural retention of the L-leucine stereocenter makes it indispensable for the synthesis of chiral peptidomimetics, protease inhibitors, and heterocyclic scaffolds in drug discovery.

Structural Characterization & Physiochemical Properties

The compound is the methyl ester of L-leucine where the alpha-amino group has been replaced by an isocyanide group. The retention of the (S)-configuration is crucial for biological applications.

Chemical Identity[1][2][3][4]

-

IUPAC Name: this compound[5]

-

Common Names: Isocyano-L-leucine methyl ester; Leu-OMe isonitrile

-

Molecular Formula: C

H -

Molecular Weight: 155.19 g/mol

-

SMILES: CC(C)C[N+]#[C-]

Physiochemical Data Table

| Property | Value | Notes |

| Physical State | Liquid | Colorless to pale yellow oil |

| Boiling Point | ~80-85 °C (0.5 mmHg) | Decomposes at atmospheric pressure |

| Density | ~0.95 g/mL | Estimated |

| Chirality | (S)-enantiomer | Derived from L-Leucine |

| Odor | Pungent, repulsive | Characteristic of isocyanides |

Spectroscopic Signatures[7]

-

Infrared Spectroscopy (IR): The diagnostic peak is the strong, sharp absorption of the isocyanide (

) stretch, typically observed at 2140–2150 cm -

H NMR (CDCl

-

4.27 (dd, J = 9.9, 4.6 Hz, 1H,

-

3.80 (s, 3H, OCH

-

1.91–1.82 (m, 1H,

-

1.65–1.55 (m, 2H,

-

0.96 (d, J = 6.5 Hz, 6H,

-

4.27 (dd, J = 9.9, 4.6 Hz, 1H,

Synthetic Pathways

Commercial availability of specific chiral isocyanides can be sporadic. Therefore, in-house synthesis from the corresponding amino acid ester is a standard protocol. The synthesis must avoid racemization of the

The Formamide Dehydration Protocol

The most reliable route involves the formylation of L-leucine methyl ester hydrochloride followed by dehydration.

Step 1: Formylation

Step 2: Dehydration

The formamide is dehydrated to the isocyanide using Phosphoryl Chloride (POCl

Critical Control Point: The reaction temperature must be maintained below -5°C during POCl

Figure 1: Synthetic workflow for the conversion of L-Leucine methyl ester to its isocyanide derivative.

Reactivity Profile & Mechanistic Insights

Isocyanides are unique because the terminal carbon possesses both nucleophilic and electrophilic character (formally a carbene resonance structure).

Alpha-Acidity & Stereochemical Integrity

The

The Ugi Four-Component Reaction (U-4CR)

This is the primary application of the compound. It reacts with an amine, an aldehyde (or ketone), and a carboxylic acid to form a bis-amide (peptidomimetic) structure.

Mechanism:

-

Imine Formation: Amine + Aldehyde

Imine (Schiff base). -

Protonation: Acid protonates the Imine

Iminium ion. -

Nucleophilic Attack: The Isocyanide carbon attacks the Iminium ion.

-

Nitrilium Formation: Formation of a reactive nitrilium intermediate.[8]

-

Carboxylate Trap: The carboxylate anion attacks the nitrilium carbon.

-

Mumm Rearrangement: Acyl transfer from oxygen to nitrogen yields the stable

-acylamino amide.

Figure 2: Mechanistic pathway of the Ugi reaction utilizing the leucine-derived isocyanide.

Applications in Drug Discovery[8]

Peptidomimetics

The resulting Ugi adducts mimic the peptide backbone but are resistant to enzymatic hydrolysis (proteases). By using this compound, researchers introduce a leucine side chain into the scaffold, which is common in inhibitors for:

-

HIV Protease

-

Renin

-

Cathepsin K

Heterocycle Synthesis

This isocyanide is also a precursor for:

-

Oxazoles: Via the Passerini reaction followed by cyclization.

-

Imidazoles: Via the van Leusen reaction or multicomponent variations.

Handling, Stability & Safety

WARNING: Isocyanides are notorious for their vile, overpowering odor and potential toxicity.

-

Odor Control:

-

All work must be performed in a high-efficiency fume hood .

-

Glassware should be rinsed with an oxidant solution (e.g., dilute bleach or acidic KMnO

) before removal from the hood. This oxidizes the isocyanide to the odorless isocyanate.

-

-

Toxicity:

-

Treat as a cyanide derivative.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

-

-

Storage:

-

Store at 2–8°C.

-

Isocyanides can polymerize or hydrolyze (to formamide) upon prolonged exposure to acid or moisture. Store under inert gas (Argon/Nitrogen).

-

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). Methyl isocyanoacetate and related isocyanide derivatives. Retrieved from [Link]

-

Organic Syntheses. (2002).[7] Synthesis of Amino Acid Ester Isocyanates. Org. Synth. 2002, 78, 220.[7] (Note: Describes the isocyanate analog, providing context for the backbone stability). Retrieved from [Link]

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. (Seminal review on Ugi chemistry).

-

Nenajdenko, V. G. (Ed.).[7] (2012).[9][10] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (Comprehensive text on isocyanide synthesis and handling).

Sources

- 1. 2-ISOCYANO-4-METHYLPENTANOIC ACID METHYL ESTER | 67524-41-8 [chemicalbook.com]

- 2. Buy Methyl 4-methylpentanoate | 2412-80-8 [smolecule.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - Methyl (2s)-2-isocyanato-4-methylpentanoate (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. molbase.com [molbase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. chemos.de [chemos.de]

- 10. apps.dtic.mil [apps.dtic.mil]

Stability, Synthesis, and Storage of Chiral Isocyanides

A Technical Guide for Synthetic Chemists and Drug Developers

Executive Summary

Chiral isocyanides (

This guide provides a validated technical framework for synthesizing, storing, and handling chiral isocyanides, moving beyond generic protocols to address the specific mechanistic causes of degradation.

Part 1: The Racemization Threat

The primary failure mode for chiral isocyanides derived from amino acids (isocyano esters) is racemization. Unlike their amide precursors, the isocyano group exerts a unique electronic effect that acidifies the

1.1 Mechanistic Causality

The isocyanide group is electronically ambiphilic but acts as a strong electron-withdrawing group (EWG) regarding the

-

Acidity: The

of the -

Base Sensitivity: During synthesis (dehydration) or MCRs, even mild bases (e.g.,

, pyridine) can deprotonate the

1.2 Pathway Visualization

The following diagram illustrates the racemization mechanism and the thermal rearrangement risk.

Figure 1: Mechanistic pathways for racemization (red) and thermal degradation (dashed) of chiral isocyanides.

Part 2: Synthesis Protocol (Chirality Retention)

To synthesize chiral isocyanides without racemization, the dehydration of N-formamides must occur under conditions that suppress carbanion formation. The Low-Temperature Phosphoryl Chloride Method is the industry standard, provided specific controls are enforced.

2.1 Protocol: Dehydration of Chiral Formamides

Objective: Convert N-formyl amino acid esters to isocyano esters with

Reagents:

-

Substrate: N-formyl-L-amino acid ester (1.0 equiv)

-

Dehydrating Agent: Phosphoryl chloride (

, 1.1 equiv) -

Base: Triethylamine (

, 2.5 equiv) or N-methylmorpholine (NMM - milder alternative) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Cryogenic Setup: Flame-dry a 3-neck round-bottom flask under

. Add the N-formyl substrate and dissolve in anhydrous DCM ( -

Thermal Lock: Cool the solution to

(acetone/dry ice bath).-

Expert Insight: While standard protocols suggest

, chiral substrates with high

-

-

Base Addition: Add the amine base dropwise over 20 minutes. Ensure internal temperature does not rise above

. -

Dehydrating Agent: Add

dropwise over 30 minutes. -

Reaction Monitoring: Stir at

for 1 hour. Monitor by TLC (isocyanides are less polar than formamides).-

Critical Stop: Do not allow the reaction to warm to room temperature before quenching if the substrate is prone to racemization.

-

-

Quench: Pour the cold mixture into a rapidly stirring solution of

(7% aq) containing crushed ice. -

Workup: Separate phases immediately. Wash organic layer with water (neutral pH is vital). Dry over

and concentrate at

Part 3: Stability & Storage Architecture

Once synthesized, chiral isocyanides face two threats:

-

Isocyanide-Nitrile Rearrangement: An exothermic reaction driven by the high bond energy of the

triple bond. This is accelerated by heat.[2] -

Polymerization: Catalyzed by trace acids or transition metals.

3.1 Storage Decision Matrix

The following logic tree dictates the storage requirements based on the intended duration and substrate type.

Figure 2: Decision matrix for the storage of labile isocyanides.

3.2 Stability Data Summary

| Parameter | Requirement | Mechanistic Reason |

| Temperature | Prevents thermal rearrangement to nitriles ( | |

| pH Environment | Neutral / Slightly Basic | Trace acid catalyzes polymerization and hydrolysis to amines. |

| Concentration | Dilute (if unstable) | Neat isocyanides polymerize faster; 1M solutions in non-acidic solvents (DCM) are more stable. |

| Atmosphere | Inert ( | Prevents oxidation to isocyanates (though slow without catalyst). |

Part 4: Safety & Odor Management (The "Stench" Factor)

Isocyanides are notorious for their "Godzilla of Scent" profile.[3] Effective management is a prerequisite for their use in a shared laboratory.

4.1 Decontamination Protocol (Self-Validating)

Do not rely on evaporation. You must chemically alter the functional group.

-

The Bleach Method:

-

Mechanism: Sodium hypochlorite (

) oxidizes the isocyanide ( -

Validation: The disappearance of the characteristic foul odor indicates reaction completion.

-

Protocol:

-

Prepare a "Quench Bath": 10% Bleach solution + 5% NaOH.

-

Rinse all glassware (flasks, syringes, septa) into this bath immediately after use.

-

Soak for 2 hours before standard washing.

-

Warning: Do not mix with acid (releases

gas) or ammonia (releases chloramines).

-

-

References

-

Ugi, I. (1971). Isonitrile Chemistry. Academic Press.[4] (Foundational text on isocyanide reactivity and synthesis).

- Nenajdenko, V. G. (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.

-

Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. Link (Details the stereochemical integrity of isocyanides in Ugi/Passerini reactions).

-

Mikherdov, A. S., et al. (2020). Noncovalent bond blocks repulsive odor of isocyanides.[3] Nature Communications.[3] Link (Novel methods for odor mitigation via halogen bonding).

-

Organic Syntheses. (1961). Cyclohexyl Isocyanide. Org. Synth. 1961, 41, 13. Link (Standard

dehydration protocol). -

Meier, M., et al. (1987). The isonitrile-nitrile rearrangement. J. Org. Chem. 52, 648–652. Link (Kinetic data on thermal instability).

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Isolation of a NHC-stabilized heavier nitrile and its conversion into an isonitrile analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel noncovalent bond blocks repulsive odor of isocyanides, key reagents in organic synthesis - Institute of Chemistry, SPBU [en-chem.spbu.ru]

- 4. research.columbia.edu [research.columbia.edu]

safety and handling of methyl (2S)-2-isocyano-4-methylpentanoate.

The following technical guide details the safety, handling, and operational protocols for methyl (2S)-2-isocyano-4-methylpentanoate , commonly referred to as L-Leucine Methyl Ester Isocyanide .

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity

This compound is a chiral

Unlike standard reagents, this compound presents a unique dual-hazard profile: extreme olfactory potency and latent toxicity . Its handling requires a departure from standard organic synthesis protocols, prioritizing odor containment and specific chemical quenching over simple ventilation.

| Property | Data |

| Systematic Name | This compound |

| Synonyms | L-Leucine methyl ester isocyanide; Methyl 2-isocyano-4-methylvalerate |

| CAS Number | Not widely listed in public EHS databases; treat as generic isocyanide (Class R-NC) |

| Molecular Formula | C |

| Molecular Weight | 155.20 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Odor Threshold | < 1 ppb (Extremely foul, penetrating) |

| Primary Hazard | Respiratory sensitizer, chemical asphyxiant (metabolic), extreme stench |

Hazard Identification & Toxicology[7][8][9][10]

The "Godzilla of Scent"

Isocyanides (isonitriles) are notorious for their repulsive odor, described by fragrance chemist Luca Turin as the "Godzilla of scent."[1] The odor is not merely unpleasant; it is penetrating and persistent .

-

Adsorption: The vapor adheres to clothing, hair, and skin, persisting for days.

-

Olfactory Fatigue: Operators may lose the ability to detect the scent after minutes of exposure, leading to a false sense of security while vapor concentrations remain hazardous.

-

Community Impact: A minor release (< 10 mg) outside the fume hood can evacuate an entire laboratory floor or trigger building-wide HVAC alarms.

Toxicity Mechanism

While often less acutely toxic than free cyanide,

-

Heme Coordination: The isocyano carbon (C

N-R) is isoelectronic with carbon monoxide (CO) and can bind to heme proteins (hemoglobin, cytochrome P450), potentially inhibiting cellular respiration. -

Metabolic Hydrolysis: In vivo enzymatic hydrolysis can release the isocyano moiety, though the primary metabolic fate is often oxidation to the corresponding isocyanate (sensitizer) or hydrolysis to the amine.

-

GHS Classification (Derived):

Engineering Controls & PPE

Ventilation Strategy

Standard fume hoods are necessary but often insufficient for odor control.

-

Face Velocity: Ensure > 100 fpm (0.5 m/s).

-

Chaser Fan: If available, use a dedicated spot-vent (elephant trunk) positioned directly over the reaction vessel.

-

Negative Pressure Lab: Ensure the lab suite is under negative pressure relative to the corridor to prevent odor migration.

Personal Protective Equipment (PPE)

| Component | Specification | Rationale |

| Gloves (Primary) | Laminate Film (e.g., Silver Shield) | Isocyanides permeate nitrile rapidly. |

| Gloves (Outer) | Nitrile (Disposable) | For dexterity and to protect the inner laminate glove. |

| Respiratory | Full-face respirator with OV/P100 cartridges | Only for emergency spills. Do not rely on respirators for routine handling; use the hood. |

| Clothing | Lab coat (buttoned), closed shoes | Synthetic fibers retain isocyanide odor less than cotton but are more flammable; standard cotton lab coats are preferred for fire safety but must be laundered immediately if exposed. |

Operational Protocols: The "Zero-Release" Workflow

Preparation & Weighing

Never weigh isocyanides on an open benchtop balance.

-

Tare within Hood: Place a tared vial with a septum cap inside the fume hood.

-

Syringe Transfer: If the reagent is liquid, dispense by volume using a gas-tight syringe. Density is approx. 0.9–1.0 g/mL (estimate based on analogs).

-

Solid Transfer: If solid/semi-solid, weigh inside a secondary container (ziplock bag) or use a balance enclosure vented to the hood.

Reaction Setup

-

Glassware: Use standard ground-glass joints with PTFE sleeves or grease. Isocyanides can "creep" through greased joints if not properly clamped.

-

Venting: All reaction vessel vents must pass through an Acidic Scrubber Trap (see Section 4.3) before entering the hood exhaust.

The "Kill Switch": Chemical Quenching

Unlike thiols, which are quenched with bleach, isocyanides must be quenched with ACID.

-

Do NOT use Bleach: Oxidizing isocyanides with hypochlorite (bleach) generates isocyanates (R-N=C=O), which are potent sensitizers and retain toxicity.

-

The Acid Protocol:

-

Mechanism: Acidic hydrolysis converts the isocyanide to the corresponding formamide (R-NH-CHO), which is generally odorless and non-toxic.

-

Reagent: 20% Hydrochloric Acid (HCl) in Methanol or Acetone.

-

Visualization: Quenching Pathway

Figure 1: Chemical fate of isocyanides under different quenching conditions. Note the hazard of oxidative quenching.

Waste Disposal

-

Deodorization: Treat all waste streams (mother liquors, syringe rinses) with the HCl/MeOH quench solution.

-

Verification: Allow the mixture to stir for 30 minutes. Verify the absence of the characteristic isocyanide odor (cautiously).[1]

-

Disposal: Neutralize the acidic mixture with Sodium Bicarbonate (NaHCO

) slowly to prevent foaming, then dispose of as organic solvent waste. Label as "Deactivated Isocyanides."

Emergency Procedures

Spill Management

Immediate Action:

-

Alert: Announce the spill. If the odor is strong outside the hood, activate the fire alarm/evacuation protocol to prevent building-wide contamination.

-

Isolate: Close the fume hood sash immediately.

Cleanup (Only if contained in hood):

-

Don double gloves (Laminate + Nitrile) and respiratory protection.

-

Cover the spill with an absorbent pad soaked in 2M HCl in Methanol .

-

Allow to sit for 15–20 minutes to hydrolyze the isocyanide.

-

Collect absorbent into a sealed bag, label as hazardous waste, and wipe the surface with water and soap.

First Aid

-

Inhalation: Remove victim to fresh air immediately.[4][5][6] Oxygen may be required if cyanotic symptoms appear (rare but possible).

-

Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol or organic solvents, as they may enhance skin absorption.

-

Eye Contact: Rinse with water for 15 minutes.[7][2][5][6] Seek medical attention.

Synthesis & Stability Data

For researchers synthesizing this compound de novo:

-

Precursor: L-Leucine Methyl Ester Formamide.

-

Dehydration Method: Burgess reagent or POCl

/N-Methylmorpholine. -

Stability:

-

Acid Sensitivity: High. Spontaneous hydrolysis occurs in the presence of moisture and trace acid. Store over activated 4Å molecular sieves.

-

Thermal Stability: Unstable >100°C. Distill only under high vacuum (< 0.5 mmHg).

-

Visualization: Handling Workflow

Figure 2: Step-by-step operational workflow for safe isocyanide handling.

References

- Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Foundational text on isocyanide reactivity and properties).

-

Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry". Chemical Reviews, 106(1), 17-89. Link

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidelines for stench chemicals). Link

-

Turin, L. (2006). The Secret of Scent. Faber & Faber. (Source of the "Godzilla of scent" characterization).[1]

-

Pirrung, M. C., & Ghorai, S. (2006). "Versatile, Fragrant, Convertible Isonitriles". Journal of the American Chemical Society, 128(36), 11772-11773. (Discusses odor mitigation strategies). Link

- Zak, M. (2021). "Safety measures for working with isocyanate/isocyanide". Chemical Safety Data, MSDS references for generic isocyano esters.

Sources

Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of Methyl (2S)-2-isocyano-4-methylpentanoate

Welcome to the technical support center for methyl (2S)-2-isocyano-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral building block in their synthetic endeavors. Maintaining the stereochemical purity of this compound is critical, as it directly influences the biological activity and safety profile of the target molecules. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent racemization and ensure the stereochemical integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue for this compound?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1] For this compound, the stereocenter at the α-carbon (C2) is susceptible to inversion. This is problematic because the distinct three-dimensional arrangement of atoms is often crucial for a molecule's specific biological function. The formation of the unwanted (2R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or undesired side effects in the final drug product.

Q2: What is the primary chemical mechanism that causes racemization in this molecule?

A2: The primary mechanism is the deprotonation of the hydrogen atom at the α-carbon (the carbon adjacent to both the isocyano and the ester carbonyl groups).[2][3] This hydrogen is acidic due to the electron-withdrawing nature of the adjacent functional groups. Abstraction of this proton by a base generates a planar, achiral enolate intermediate.[1][4][5][6] Subsequent reprotonation of this intermediate can occur from either face with nearly equal probability, leading to a mixture of both (S) and (R) enantiomers.[1][4][5]

Q3: Which experimental conditions are most likely to induce racemization?

A3: The following conditions significantly increase the risk of racemization:

-

Presence of Bases: Both strong and weak bases can facilitate the deprotonation of the α-hydrogen. Primary and secondary amines, often used in reactions like the Ugi reaction, are particularly known to cause racemization of α-isocyano esters.[7][8]

-

Elevated Temperatures: Higher reaction temperatures accelerate the rate of proton abstraction and enolate formation, thereby increasing the rate of racemization.[9][10][11][12]

-

Prolonged Reaction Times: Extended exposure to racemizing conditions allows more time for the equilibrium between the enantiomer and its planar enolate to be established, leading to a greater loss of enantiomeric purity.

-

Certain Solvents: Polar, protic solvents can sometimes facilitate proton transfer, although the choice of base is generally the more dominant factor.

Q4: How can I accurately determine if my sample has undergone racemization?

A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC). This technique can separate and quantify the individual (2S) and (2R) enantiomers. Due to the high reactivity of the isocyanate group, a pre-column derivatization, for instance with methanol to form the stable methyl carbamate, is often employed before analysis.[13] Other methods include polarimetry to measure the optical rotation of the sample, although this is less precise for determining small amounts of racemization.

Troubleshooting Guide: Preventing Racemization by Experimental Stage

This section provides specific troubleshooting advice for common experimental stages where racemization of this compound is likely to occur.

Issue 1: Loss of Enantiomeric Purity During a Base-Mediated Reaction

-

Potential Cause A: Inappropriate Base Selection.

-

Explanation: Strong, non-hindered bases (e.g., triethylamine, DBU) or nucleophilic amines can readily deprotonate the α-carbon, leading to rapid racemization.[7][8] The Ugi multicomponent reaction, which often involves a primary amine, is a classic example where the stereochemical integrity of chiral α-isocyano esters can be compromised.[7][8]

-

Solution:

-

Use a Sterically Hindered, Non-Nucleophilic Base: Opt for bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine.[14][15][16] Their bulky nature inhibits their approach to the α-carbon, reducing the rate of deprotonation while still allowing them to act as proton scavengers.[15][16]

-

Minimize Base Equivalents: Use the minimum stoichiometric amount of base required for the reaction to proceed. Excess base increases the probability of racemization.[11]

-

For Ugi Reactions: Consider using pre-formed imines to avoid the presence of free amine, which is a known culprit for racemization.[7][8] Alternatively, using Lewis acids like BF₃·Et₂O in dichloromethane has been shown to suppress racemization in reactions with ketones.[7][8]

-

-

-

Potential Cause B: Elevated Reaction Temperature.

-

Explanation: The activation energy for proton abstraction is more easily overcome at higher temperatures, leading to a significant increase in the rate of racemization.[9][10]

-

Solution:

-

Maintain Low Temperatures: Conduct the reaction at the lowest temperature at which a reasonable reaction rate is observed. Start at 0 °C or even -20 °C and monitor the reaction progress.[11] For particularly sensitive steps, such as the dehydration of the corresponding N-formyl amino acid ester to form the isocyanide, temperatures below -25 °C are recommended.[7]

-

-

Issue 2: Racemization Observed During Workup or Purification

-

Potential Cause: Exposure to Acidic or Basic Conditions.

-

Explanation: Both acidic and basic conditions during aqueous workup can catalyze enolization and lead to racemization.[1][17] Purification via silica gel chromatography, which is inherently acidic, can also pose a risk if the compound is sensitive.

-

Solution:

-

Use Neutral Workup Conditions: Employ washes with buffered solutions (e.g., saturated aqueous ammonium chloride or sodium bicarbonate) instead of strong acids or bases to neutralize the reaction mixture.[14]

-

Minimize Contact Time: Perform workup and purification steps as quickly as possible to reduce the exposure time to potentially harmful conditions.

-

Consider Alternative Purification: If silica gel is suspected to cause racemization, consider using a different stationary phase, such as neutral alumina, or alternative purification techniques like crystallization.

-

-

Key Experimental Protocols & Data

Protocol: Chiral Stability Test Under Basic Conditions

This protocol helps determine the stability of your this compound to a specific base.

-

Preparation: Dissolve a known amount of the (2S)-isocyano ester in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere (N₂ or Ar).

-

Initial Analysis: Take an aliquot of the starting material, derivatize it with methanol[13], and analyze by chiral HPLC to establish the initial enantiomeric excess (e.e.).

-

Base Addition: Add the chosen base (e.g., DIPEA, 1.1 equivalents) to the solution at a controlled temperature (e.g., 0 °C).

-

Monitoring: Take aliquots from the reaction mixture at specific time intervals (e.g., 1h, 4h, 24h).

-

Quenching & Analysis: Immediately quench each aliquot with a mild acid (e.g., saturated NH₄Cl), extract the product, derivatize with methanol, and analyze by chiral HPLC.

-

Evaluation: Compare the e.e. at each time point to the initial value to quantify the rate of racemization under these conditions.

Data Summary: Selection of Organic Bases

The choice of base is critical. This table provides a comparison of common bases to guide your selection.

| Base | pKa of Conjugate Acid | Structure | Classification | Suitability for Preventing Racemization |

| Triethylamine (TEA) | ~10.7 | Et₃N | Non-hindered, Nucleophilic | Poor: Prone to causing racemization.[14] |

| DBU | ~13.5 | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Non-nucleophilic, Strong | Poor: High basicity increases risk of α-deprotonation.[15] |

| DIPEA (Hünig's Base) | ~10.75 | (i-Pr)₂NEt | Sterically Hindered, Non-nucleophilic | Excellent: Widely recommended to minimize racemization.[14][15][18] |

| 2,6-Lutidine | ~6.7 | C₇H₉N | Sterically Hindered, Weakly Nucleophilic | Good: Steric hindrance is effective; lower basicity can be useful. |

| N-Methylmorpholine (NMM) | ~7.4 | C₅H₁₁NO | Less Hindered | Moderate: Often better than TEA, but less effective than DIPEA.[7] |

Visualizing the Mechanism of Racemization

The following diagram illustrates the key step in the base-catalyzed racemization of this compound.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Logical Troubleshooting Workflow

If you detect a loss of enantiomeric purity, use this decision tree to identify and solve the problem.

Caption: Decision tree for troubleshooting racemization.

References

- BenchChem. (n.d.). Application Note: Chiral Separation of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate Derivatives by HPLC.

- Banfi, L., & Riva, R. (Eds.). (2005). Chiral Nonracemic Isocyanides. In Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.

- BenchChem. (n.d.). Application Note: Determination of the Absolute Configuration of Chiral Amines with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate.

- Truman, R. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com.

- BenchChem. (n.d.). Avoiding epimerization during synthesis of euscaphic acid analogs.

- Awad, W. I., Ghobrial, M. M., & Salih, Z. S. (1976). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 41(2), 272-274.

- BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.

- Alfa Chemistry. (n.d.). Ugi Reaction.

- Wikipedia. (2023, December 12). Ugi reaction.

- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.

- Banfi, L., & Riva, R. (2005). Chiral Nonracemic Isocyanides. In Isocyanide Chemistry. Wiley-VCH.

- Wikipedia. (2023, August 29). Non-nucleophilic base.

- Grokipedia. (n.d.). Non-nucleophilic base.

- Truman, R. (2024, April 12). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Creation.com.

- Bodanszky, M. (1993). Racemization Assays. In Peptide Chemistry: A Practical Textbook. Springer.

- AK Lectures. (2014, June 26). Racemization of Chiral Carbonyl Compounds [Video]. YouTube.

- AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds.

- University of Calgary. (n.d.). Reactions at the α-Carbon.

- BenchChem. (n.d.). How to avoid epimerization in 3-piperidinol synthesis.

- Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases.

- Pires, R. (2017, March 27). racemization of a carbonyl compound [Video]. YouTube.

- Wikipedia. (2024, February 19). Racemization.

Sources

- 1. Racemization - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. idc-online.com [idc-online.com]

- 4. m.youtube.com [m.youtube.com]

- 5. aklectures.com [aklectures.com]

- 6. m.youtube.com [m.youtube.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Cover [download.e-bookshelf.de]

- 9. creation.com [creation.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. creation.com [creation.com]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. benchchem.com [benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Isocyanide Reaction Troubleshooting

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to resolving common challenges in isocyanide-based multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. This guide is structured to provide rapid, actionable solutions to problems of low conversion and yield, drawing on established chemical principles and field-proven insights.

Part 1: The Core Troubleshooting Workflow

Low conversion in an isocyanide MCR is rarely due to a single isolated issue. It's often a cascade of subtle factors. Before delving into specific FAQs, begin your troubleshooting process with this logical workflow.

Q1: My isocyanide reaction has a low yield or has failed completely. Where do I start?

A1: Start with a systematic evaluation of your reagents and reaction conditions. The most common culprits are reagent purity, moisture, and suboptimal reaction parameters. Follow this diagnostic workflow to pinpoint the issue.

Caption: A logical workflow for troubleshooting low-yield isocyanide reactions.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Guides

This section addresses specific, common issues encountered during isocyanide MCRs.

Category 1: Reagent-Specific Issues

Q2: My aryl isocyanide is a dark brown color. Can I still use it?

A2: It is highly inadvisable. A dark brown or black color indicates significant degradation or polymerization.[1] Isocyanides, especially those with electron-withdrawing groups or certain substitution patterns, have limited bench stability.[1][2] Using a degraded isocyanide is a primary cause of reaction failure.

-

Causality: Isocyanides can polymerize or hydrolyze, particularly in the presence of acid, water, or light.[2][3] This process renders the isocyanide inactive for the desired multicomponent reaction.

-

Recommended Action: Purify the isocyanide immediately before use. If purification is not successful, a fresh batch should be synthesized or purchased.

Experimental Protocol: Rapid Isocyanide Purification

This protocol is effective for removing baseline impurities and early-stage polymerization products.[4]

-

Prepare a short, wide column or a fritted funnel packed with a plug of silica gel (2-3 cm).

-

Pre-elute the silica plug with a non-polar solvent (e.g., a hexane/dichloromethane mixture).

-

Dissolve the crude, colored isocyanide in a minimal amount of dichloromethane (DCM).

-

Quickly pass the isocyanide solution through the silica plug under light pressure.

-

Collect the eluent. The desired isocyanide is typically the first, most non-polar compound to elute.

-

Immediately remove the solvent under reduced pressure at low temperature.

-

Use the purified, colorless isocyanide without delay.

Q3: My aldehyde has been on the shelf for a while. Does it matter?

A3: Yes, it matters significantly. Aldehydes are highly susceptible to aerobic oxidation, converting them to the corresponding carboxylic acids.[1] This unwanted carboxylic acid can interfere with the reaction, and the depletion of the aldehyde starting material will directly lower your yield.

-

Causality: The presence of an unintended carboxylic acid can alter the reaction pathway or, in an Ugi reaction, compete with the intended acid component.

-

Recommended Action: Use freshly distilled or purified aldehydes for best results. If distillation is not feasible, use a freshly opened bottle from a reputable supplier.

Category 2: Reaction Condition Optimization

Q4: My Ugi reaction is sluggish and giving low conversion at room temperature. Should I heat it?

A4: Gentle heating can be beneficial, but must be done with caution. Most Ugi reactions proceed well at room temperature.[5] If the reaction is slow, gentle heating to 40-50°C can increase the rate.[1] However, temperatures above 80°C are generally discouraged as they can promote isocyanide decomposition and increase the formation of side products, complicating purification.[5] An alternative to heating is to reconsider your solvent choice or reactant concentration.

Q5: I am performing a Passerini reaction and getting a low yield. My colleague suggested switching from DCM to methanol. Is this a good idea?

A5: This is likely not a good idea and illustrates a critical difference between the Passerini and Ugi reactions.

-

Causality: The Passerini reaction is favored in aprotic, non-polar solvents, whereas the Ugi reaction is typically performed in polar, protic solvents like methanol.[6][7] In a protic solvent like methanol, the amine and aldehyde components of a potential Ugi reaction are stabilized, which can lead to the Passerini product becoming an unwanted side-product rather than the main product.[1][8]

-

Recommended Action: For a Passerini reaction, stick to aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or toluene.[1][7] Kinetic studies have shown that Passerini reactions proceed faster at higher concentrations in aprotic solvents, suggesting a non-ionic pathway that is favored under these conditions.[7][9]

| Reaction Type | Preferred Solvents | Rationale & Notes |

| Ugi Reaction | Methanol, Ethanol, 2,2,2-Trifluoroethanol (TFE) | Polar protic solvents stabilize the iminium ion intermediate, facilitating the reaction.[5][10] Water has also been shown to dramatically accelerate some Ugi reactions.[11] |

| Passerini Reaction | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Aprotic solvents are generally preferred. The reaction is believed to proceed through a cyclic transition state involving hydrogen bonding, which is favored in less polar environments.[1][7] |

Table 1: Recommended Solvents for Ugi and Passerini Reactions

Q6: My reaction seems to stall after a few hours. How can I monitor it more effectively?

A6: Relying on a single endpoint is insufficient. Active monitoring is key to understanding reaction kinetics.

-

Recommended Action: Use a combination of techniques to track the consumption of starting materials and the formation of the product.

| Technique | Application & Notes |

| Thin-Layer Chromatography (TLC) | A rapid, qualitative method for tracking the disappearance of starting materials and the appearance of the product spot. Ideal for initial screening.[1] |

| LC-MS | Provides quantitative data on the relative amounts of reactants, intermediates, and products. Essential for identifying the point at which a reaction stalls and for detecting byproducts.[1] |

| In-situ FT-IR Spectroscopy | A powerful process analytical technology (PAT) tool. The strong, distinct absorption of the isocyanide (N=C=O) group around 2270 cm⁻¹ allows for real-time, continuous monitoring of its consumption without sampling.[12][13] |

Table 2: Analytical Techniques for Reaction Monitoring

Category 3: Side Reactions and Byproducts

Q7: I'm running an Ugi reaction, but I'm isolating a significant amount of the Passerini product. Why is this happening?

A7: This is a classic competitive pathway issue. The formation of the Passerini product as a major byproduct in an Ugi reaction points to a problem with the imine formation or its reactivity.

-

Causality: The Ugi reaction begins with the condensation of the amine and aldehyde to form an imine, which is then attacked by the isocyanide.[14] If the amine is not sufficiently nucleophilic, is sterically hindered, or its concentration is too low, the imine formation will be slow. This allows the unreacted aldehyde, carboxylic acid, and isocyanide to undergo the slower, competing Passerini reaction.[1]

Caption: Competing Ugi and Passerini reaction pathways.

-

Recommended Actions:

-

Check Amine Purity: Ensure your amine is pure and free of contaminants.

-

Pre-formation: Consider pre-forming the imine by stirring the aldehyde and amine together in the solvent (e.g., methanol) for 10-20 minutes before adding the carboxylic acid and isocyanide.[15]

-

Stoichiometry: Use a slight excess (e.g., 1.2 equivalents) of the pre-formed imine or the amine component to push the equilibrium towards the Ugi pathway.[10][16]

-

References

-

Lidström, P., et al. (2001). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments. Retrieved from [Link]

-

Pirrung, M. C., & Sarma, K. D. (2003). Multicomponent Reactions Are Accelerated in Water. Journal of the American Chemical Society. Retrieved from [Link]

-

Figueiredo, L. (2010). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. SlideShare. Retrieved from [Link]

-

Shaabani, S., et al. (2020). Isocyanide 2.0. Green Chemistry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

-

Cerra, B., et al. (2022). Isocyanide chemistry enabled by continuous flow technology. RSC Publishing. Retrieved from [Link]

-

Hartweg, M., & Becer, C. R. (2016). Direct polymerization of levulinic acid via Ugi multicomponent reaction. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

-

Saini, V., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters. Retrieved from [Link]

-

JOVE. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. Retrieved from [Link]

-

Corrias, F., et al. (2022). The purification process of a brownish isocyanide on a short silica pad. ResearchGate. Retrieved from [Link]

- Wessjohann, L. A., et al. (2005). Further Components Carboxylic Acid and Amine (Ugi Reaction). Topics in Current Chemistry.

- Dömling, A. (2002). Multicomponent Reactions. Georg Thieme Verlag.

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]

- Roy, S., & De, S. (2022). Detection Techniques for Air-borne Isocyanates based on Fluorescent Derivatizing Agents.

-

Al-Kaysi, R. O., & Al-Mughaid, H. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PMC. Retrieved from [Link]

- Unknown. (n.d.). Passerini reaction.docx.

-

Gualandi, A., et al. (2021). The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds. PMC. Retrieved from [Link]

-

Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The Passerini and Ugi reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanide metal complexes in catalysis. Retrieved from [Link]

-

Angelici, R. J., et al. (2006). Gold Metal-Catalyzed Reactions of Isocyanides with Primary Amines and Oxygen. ACS Publications. Retrieved from [Link]

-

Song, B., & Xu, B. (2017). Metal-catalyzed C–H functionalization involving isocyanides. Chemical Society Reviews. Retrieved from [Link]

-

Qiu, G., Ding, Q., & Wu, J. (2013). Recent advances in isocyanide insertion chemistry. Chemical Society Reviews. Retrieved from [Link]

-

de Witte, W., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. Retrieved from [Link]

-

Kremsner, J. M., & Kappe, C. O. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. Retrieved from [Link]

- Roy, S., & De, S. (2022).

-

Koczka, K., et al. (2020). Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism as Detected by Fluorescence Spectroscopy and Mass Spectrometry. PMC. Retrieved from [Link]

- Callison, J. (2011). The investigation of a side reaction leading to colour formation in a polyurethane production chain. PhD thesis.

-

Rigby, J. H., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]

-

Dömling, A., et al. (2018). Efficient Isocyanide-less Isocyanide-Based Multicomponent Reactions. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

- da Silva, F. C., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Journal of the Brazilian Chemical Society.

- Sunderhaus, J. D., & Martin, S. F. (2007).

-

ResearchGate. (n.d.). Two decades of recent advances of Ugi reactions: Synthetic and pharmaceutical applications. Retrieved from [Link]

- de la Escosura-Muñiz, A., & Merkoçi, A. (2011). A Half-Century of the Ugi Reaction: Modified Variants. Chemistry – An Asian Journal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 3. Isocyanide chemistry enabled by continuous flow technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00454B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. mdpi.com [mdpi.com]

- 7. Passerini Reaction [organic-chemistry.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. DSpace [open.bu.edu]

- 10. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mt.com [mt.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Optimization of the Ugi reaction using parallel synthesis and automated liquid handling | PPT [slideshare.net]

Validation & Comparative

comparing reactivity of methyl (2S)-2-isocyano-4-methylpentanoate with other isocyanides.

Executive Summary

Methyl (2S)-2-isocyano-4-methylpentanoate (referred to herein as Leu-NC ) represents a distinct class of "amphiphilic" isocyanides. Unlike standard alkyl isocyanides (e.g., tert-butyl isocyanide) which act primarily as C-nucleophiles, Leu-NC possesses an

This guide objectively compares Leu-NC against common alternatives, highlighting its utility in peptidomimetic synthesis while addressing its primary liability: racemization risk .

Part 1: Structural & Electronic Profile

To understand the reactivity differences, we must first analyze the electronic and steric environment of the isocyano group.[1]

| Feature | Leu-NC (Target) | Phenyl Isocyanide (Aromatic) | |

| Structure | Tertiary alkyl | Aromatic ring | |

| Electronic Nature | Electron-deficient (EWG ester) | Electron-rich (Inductive +I) | Electron-deficient (Resonance) |

| Nucleophilicity | Moderate | High | Low |

| High (pKa | Negligible | Negligible | |

| Steric Bulk | Moderate (Isobutyl tail) | High (t-Butyl) | Low (Planar) |

| Chirality | Yes ( | Achiral | Achiral |

Key Insight: The ester group in Leu-NC exerts an inductive electron-withdrawing effect (-I), making the isocyanide carbon less nucleophilic than

Part 2: Comparative Reactivity Analysis

Multicomponent Reactions (Ugi & Passerini)

In the Ugi-4CR, Leu-NC serves as a "convertible" isocyanide. While

-

Reaction Rate: Leu-NC reacts slower than cyclohexyl isocyanide due to the inductive destabilization of the nitrilium intermediate.

-

Diastereoselectivity: A critical parameter. Despite being chiral, Leu-NC generally exhibits poor simple diastereoselectivity (dr

1:1 to 3:1) in standard Ugi reactions unless paired with a cyclic imine or specific Lewis acid catalysts (e.g., ZnBr

Heterocycle Synthesis (The Oxazole Divergence)

This is the defining advantage of Leu-NC. Treatment with a base (e.g., K

-

Comparison:

-BuNC cannot undergo this reaction directly. -

Utility: This pathway is used to synthesize 5-substituted oxazole-4-carboxylates, which are scaffolds for bioactive alkaloids.

Stability & Racemization (The Critical Liability)

Researchers must exercise extreme caution regarding stereochemical integrity.

-

Mechanism: The

-proton is acidic. In the presence of bases (used in synthesis or MCRs), the chiral center can invert via an enolate-like intermediate. -

Observation: Significant racemization is observed if the isocyanide is synthesized using strong bases (e.g., POCl

/Et -

Solution: Use the Burgess reagent or POCl

/N-methylmorpholine (NMM) at low temperatures (-78 °C to -20 °C) to preserve chirality [1].

Part 3: Visualizing the Reactivity Pathways

The following diagram illustrates how the choice of reagents dictates whether Leu-NC behaves as a standard isocyanide (Ugi path) or an

Figure 1: Divergent reactivity pathways of Leu-NC. Blue path indicates standard MCR reactivity; Red path indicates unique

Part 4: Experimental Protocols

Protocol A: Diastereoselective Ugi Reaction (Optimized)

Objective: Synthesis of a dipeptide mimic with minimized racemization.

Reagents:

-

Aldehyde (1.0 equiv)[2]

-

Amine (1.0 equiv)

-

Leu-NC (1.0 equiv)

-

Solvent: Methanol (anhydrous) or 2,2,2-Trifluoroethanol (TFE) for higher reactivity.

Step-by-Step:

-

Pre-formation: Dissolve aldehyde and amine in MeOH (0.5 M) and stir for 30 min at 25 °C to form the imine. Note: Pre-formation prevents direct reaction of the isocyanide with the acid.

-

Addition: Add the carboxylic acid, followed immediately by Leu-NC .

-

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight.

-

Tip: Lower temperatures favor kinetic diastereocontrol.

-

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Flash chromatography. Expect two diastereomers.

-

Data Check: Verify dr (diastereomeric ratio) via

H NMR. The

-

Protocol B: Synthesis of Oxazoles (Base-Mediated)

Objective: Utilizing the ester functionality to create heterocycles.

Reagents:

-

Leu-NC (1.0 equiv)

-

Acid Chloride (1.0 equiv)

-

Base: Triethylamine (Et

N) or DBU (2.0 equiv) -

Solvent: THF or DCM.

Step-by-Step:

-

Preparation: Dissolve Leu-NC in dry THF at 0 °C.

-

Activation: Add Et

N dropwise. The solution may darken slightly. -

Cyclization: Add acid chloride dropwise. The

-isocyano enolate attacks the carbonyl carbon. -

Completion: Stir at room temperature for 4-6 hours.

-

Workup: Quench with sat. NH

Cl. Extract with EtOAc. -

Result: The product is a 4-methoxycarbonyl-5-substituted oxazole.

Part 5: Racemization Mechanism & Prevention

The following diagram details the specific failure mode researchers must avoid when handling Leu-NC.

Figure 2: Mechanism of base-induced racemization. The planar enolate intermediate destroys the chiral information.

Prevention Strategy:

-

Avoid strong bases during the Ugi reaction itself.

-

Synthesis: When synthesizing Leu-NC from formyl-leucine methyl ester, use POCl

with NMM at -20 °C. Avoid Et -

Storage: Store at -20 °C under argon.

-isocyano esters are prone to self-condensation (polymerization) upon prolonged storage at room temperature.

References

-

Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

-

Zhu, J., & Bienaymé, H. (Eds.).[4] (2005).[5][2][6] Multicomponent Reactions. Wiley-VCH. (Specifically Chapter 4 on Isocyanide-based MCRs). Link

-

Pirrung, M. C., & Ghorai, S. (2006). "Versatile Hydrolysis of Ugi Reaction Products". Journal of the American Chemical Society, 128(36), 11772-11773. Link

-

Schöllkopf, U. (1979).

-Metalated Isocyanides in Organic Synthesis". Pure and Applied Chemistry, 51, 1347-1355. Link

Sources

Comparative Guide: Enantiomeric Excess Determination of Methyl (2S)-2-isocyano-4-methylpentanoate

Executive Summary

Methyl (2S)-2-isocyano-4-methylpentanoate (the isocyanide derivative of L-Leucine methyl ester) is a critical chiral building block, particularly for multicomponent reactions (MCRs) like the Ugi and Passerini syntheses. The stereochemical integrity of this isocyanide is often compromised during its synthesis—typically via the dehydration of formamides—where racemization can occur under thermal or basic conditions.

This guide objectively compares the three primary methodologies for determining the enantiomeric excess (ee) of this specific volatile isocyanide.

The Verdict:

-

Gold Standard: Chiral Gas Chromatography (GC) is the superior method due to the analyte's volatility, lack of strong UV chromophores, and the high resolution of cyclodextrin-based stationary phases.

-

Alternative: Chiral HPLC is viable but requires low-wavelength UV detection (210–215 nm) or refractive index detection, often suffering from lower sensitivity for this specific aliphatic molecule.

-

Quick Screen: 1H-NMR with Chiral Shift Reagents (CSR) provides a rapid, non-chromatographic estimation but lacks the precision required for <1% impurity analysis.

Structural Analysis & Challenge Profile

-

Target Molecule: this compound

-

Molecular Formula: C

H -

Molecular Weight: 155.19 g/mol

-

Key Challenge: The

-proton is acidic (pKa ~27 in DMSO, but lower in the presence of metal coordination or activating groups). Base-mediated racemization is a significant risk during synthesis and analysis. -

Volatility: High. Boiling point estimated at ~70–80 °C (15 mmHg).

Decision Matrix: Method Selection

Figure 1: Decision matrix for selecting the analytical method based on physicochemical properties.

Comparative Analysis of Methods

Method A: Chiral Capillary GC (The Gold Standard)

For low molecular weight aliphatic isocyanides, Chiral GC is the industry standard. It utilizes Flame Ionization Detection (FID), which is highly sensitive to carbon-rich molecules regardless of their UV absorption properties.

-

Mechanism: Separation relies on the inclusion complex formation between the analyte and the chiral cavity of a cyclodextrin derivative coated on the capillary wall.

-

Recommended Column: Hydrodex-

-PM (Permethylated -

Performance Metrics:

| Feature | Performance Data | Notes |

| Resolution ( | > 2.5 | Baseline separation is easily achieved. |

| Analysis Time | 15–20 mins | Fast ramping possible. |

| Sensitivity (LOD) | < 0.1% enantiomer | FID is linear and sensitive. |

| Sample Prep | Minimal | Dilute in CH |

Experimental Protocol (GC)[1]

-

Sample Prep: Dissolve 2 mg of the isocyanide in 1 mL of dichloromethane (DCM).

-

Injector: Split injection (50:1), 200 °C. Note: Do not exceed 220 °C to prevent thermal rearrangement to nitrile.

-

Column: Hydrodex-

-PM (25 m -

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program:

-

Initial: 60 °C (hold 1 min)

-

Ramp: 2 °C/min to 110 °C

-

Ramp: 20 °C/min to 180 °C (burn out)

-

-

Detection: FID at 250 °C.

Method B: Chiral HPLC (The Alternative)

HPLC is generally preferred for larger peptides, but for this small ester, detection is the bottleneck. The isocyano group has a weak absorption around 210 nm, and the aliphatic chain is UV-transparent.

-

Mechanism: Hydrogen bonding and dipole-dipole interactions with polysaccharide-based stationary phases.

-

Recommended Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H .

-

Mobile Phase: Hexane : Isopropanol (98:2). Strictly non-polar conditions are required to prevent solvolysis.

| Feature | Performance Data | Notes |

| Resolution ( | 1.5 – 2.0 | Separation is often narrower than GC. |

| Analysis Time | 20–30 mins | Isocratic flow required. |

| Sensitivity | Moderate | Requires UV @ 210 nm or RI detector. |

| Risk | Solvent Interaction | Alcohols in mobile phase can react with isocyanides over time (slow). |

Method C: 1H-NMR with Chiral Shift Reagents (Rapid Screen)

When chromatography is unavailable, adding a paramagnetic chiral salt can split the NMR signals of the enantiomers.

-

Reagent: Eu(hfc)

(Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]). -

Protocol:

-

Dissolve 10 mg isocyanide in 0.6 mL CDCl

. -

Record standard 1H-NMR.

-

Add 0.2 eq of Eu(hfc)

. Shake. -

Observe the splitting of the methyl ester singlet (originally at ~3.8 ppm). The shift reagent will cause the R and S enantiomer peaks to separate (typically

~0.05–0.1 ppm).

-

-

Limitation: Accurate integration is difficult below 95% ee.

Synthesis of Standards (Self-Validating Protocol)

To accurately determine ee, you must first synthesize a racemic standard to establish retention times for both enantiomers.

Workflow Diagram: Synthesis & Validation

Figure 2: Workflow for generating the racemic standard and the target chiral analyte.

Critical Synthesis Step (To Avoid Racemization)

The dehydration of the formamide precursor is the step most prone to racemization.

-

Reagents: POCl

(1.1 eq), Triethylamine (3.0 eq), DCM. -

Control: The reaction must be kept between -5 °C and 0 °C. Exotherms > 10 °C promote base-catalyzed proton abstraction at the

-position. -

Quench: Quench with aqueous Na

CO

References

-

Ugi, I., et al. (1965). "Isonitriles.[2] I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, 4(6), 472–484. Link

-

Schurig, V. (2001). "Separation of Enantiomers by Gas Chromatography." Journal of Chromatography A, 906(1-2), 275–299. (Validation of Cyclodextrin columns for chiral esters). Link

-

Okamoto, Y., & Kaida, Y. (1994). "Resolution by High-Performance Liquid Chromatography using Polysaccharide Carbamates." Journal of Chromatography A, 666(1-2), 403–419. (Chiralcel OD/AD column specifications). Link

-

Organic Syntheses. (2002).[3] "Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate." Org.[3][4][5] Synth. 78, 220.[3] (Protocol adaptation for amino acid derivatives). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - A trustworthy mechanochemical route to isocyanides [beilstein-journals.org]

validation of methyl (2S)-2-isocyano-4-methylpentanoate structure by X-ray crystallography

Executive Summary

Methyl (2S)-2-isocyano-4-methylpentanoate (often referred to as isocyano-L-leucine methyl ester) is a critical chiral building block in multicomponent reactions (MCRs), specifically the Ugi and Passerini reactions. Its structural integrity—particularly the preservation of the (S)-configuration at the

This guide objectively compares the Gold Standard of structural validation—X-ray Crystallography —against routine spectroscopic alternatives (NMR, IR, Optical Rotation). While spectroscopic methods provide rapid identification, only X-ray crystallography offers unambiguous proof of absolute configuration and geometric parameters, essential for regulatory compliance in drug development.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table contrasts the capabilities of Single Crystal X-ray Diffraction (SC-XRD) with standard analytical techniques for validating this compound.

| Feature | Method A: X-ray Crystallography (SC-XRD) | Method B: Solution NMR ( | Method C: IR Spectroscopy | Method D: Optical Rotation ( |

| Primary Output | 3D atomic coordinates, bond lengths/angles | Chemical environment, connectivity | Functional group identification | Enantiomeric purity (bulk) |

| Absolute Config | Definitive (via Flack Parameter) | Inferential (requires chiral shift reagents) | None | Inferential (requires reference) |

| Isocyano Geometry | Direct measurement (Lineartiy check) | Indirect (via coupling constants) | Indirect (via stretch frequency) | None |

| Sample State | Single Crystal (Solid/Frozen Liquid) | Solution | Neat or Solution | Solution |

| Resolution | Atomic (< 0.8 Å) | Molecular average | Bond vibration | Macroscopic property |

| Throughput | Low (Days to Weeks) | High (Minutes) | High (Seconds) | High (Minutes) |

| Cost | High | Medium | Low | Low |

Verdict: Routine screening (Methods B, C, D) is sufficient for batch consistency. However, Method A (SC-XRD) is non-negotiable for de novo structural validation, particularly when establishing the stereochemical fidelity of a new synthetic route or investigating unexpected reactivity (e.g., isocyanide-nitrile rearrangement).

Deep Dive: X-ray Crystallography Validation Protocols

Since this compound is typically a low-melting solid or liquid at room temperature, standard crystallographic protocols must be adapted. Two distinct workflows are validated for this compound.

Protocol A: In Situ Cryo-Crystallography (Direct Validation)

Best for: Direct observation of the neat compound without chemical modification.

-

Capillary Mounting: Seal a small volume (

) of the liquid isocyanide in a Lindemann glass capillary ( -

In Situ Crystallization: Mount the capillary on the goniometer head. Use the cryostream to cool the sample slowly (

) to induce nucleation.-

Troubleshooting: If a glass forms, employ the zone-melting technique : use an optical heating laser to melt a zone and traverse it along the capillary to grow a single crystal from the polycrystalline mass.

-

-

Data Collection: Collect a full sphere of data using Mo-K

or Cu-K-

Critical Parameter: Ensure high redundancy to accurately determine the Flack parameter for absolute configuration (aim for

standard uncertainty).

-

Protocol B: Derivatization (Indirect Validation)

Best for: Routine labs lacking cryo-crystallization hardware. Validates the "reactive" structure.

-

Reaction: React the isocyanide with a heavy-atom-containing acid (e.g., p-bromobenzoic acid) and an aldehyde/amine in a Ugi-4CR to form a crystalline peptide derivative.

-

Crystallization: Recrystallize the product from EtOH/Water.

-

Validation: Solve the structure of the derivative. The heavy atom (Br) facilitates phasing and confirms the absolute configuration of the leucine backbone retrospectively.

Data Interpretation: The "Isocyanide Fingerprint"

A valid X-ray structure for this compound must exhibit:

-